molecular formula C13H8ClN3O3 B2928322 4-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 851095-63-1

4-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2928322
CAS RN: 851095-63-1
M. Wt: 289.68
InChI Key: BGANTABLOXAURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives and has been synthesized using various methods.

Scientific Research Applications

RET Kinase Inhibitors for Cancer Therapy

One study discusses the design, synthesis, and evaluation of novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings as RET kinase inhibitors for cancer therapy. These compounds, including a variant with a 1,2,4-oxadiazole ring, exhibited moderate to high potency in inhibiting RET kinase activity, suggesting their potential as lead compounds in cancer treatment (Mei Han et al., 2016).

Antiplasmodial Activities

Another research focus is on the antiplasmodial activities of N-acylated furazan derivatives against strains of Plasmodium falciparum, indicating the compound's relevance in developing malaria treatments. Benzamides showed promising activity, highlighting the importance of the substitution pattern on their phenyl ring for activity and cytotoxicity (Theresa Hermann et al., 2021).

Broad Chemical and Biological Properties

Oxadiazole and furadiazole rings, as found in related compounds, are noted for their broad range of chemical and biological properties, with applications across antibacterial, antitumor, anti-viral, and antioxidant activities. This versatility underscores the potential of 4-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide in the development of new drugs and therapeutic agents (Ankit Siwach & P. Verma, 2020).

Anticancer Evaluation

Research on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives for anticancer evaluation further exemplifies the potential medical applications of related compounds, with some showing activity against breast cancer cell lines (Salahuddin et al., 2014).

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it couples the redox reaction to the pumping of protons across the mitochondrial membrane.

Mode of Action

4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide acts as an inhibitor of the SDH enzyme . The compound binds to the enzyme, preventing it from catalyzing its normal reactions. This binding is facilitated by the presence of hydrogen bonds and pi-pi interactions between the compound and the enzyme .

properties

IUPAC Name

4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGANTABLOXAURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.